molecular formula C18H13Cl2N5O B11209806 N-(5-chloro-2-methoxyphenyl)-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine

N-(5-chloro-2-methoxyphenyl)-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11209806
M. Wt: 386.2 g/mol
InChI Key: RFEQWCYGZRNGLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes both chloro and methoxy substituents, contributes to its distinct chemical properties and biological activities.

Preparation Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from commercially available starting materials. The synthetic route often includes the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the chloro and methoxy substituents. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability .

Chemical Reactions Analysis

N-(5-chloro-2-methoxyphenyl)-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro substituents can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts like palladium on carbon. .

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine has been studied for various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential as an enzyme inhibitor, particularly targeting kinases.

    Medicine: This compound has shown promise in preclinical studies as an anticancer agent, with activity against various cancer cell lines.

    Industry: It may be used in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to downstream effects on cellular signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N-(5-chloro-2-methoxyphenyl)-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

Properties

Molecular Formula

C18H13Cl2N5O

Molecular Weight

386.2 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C18H13Cl2N5O/c1-26-16-7-4-12(20)8-15(16)24-17-14-9-23-25(18(14)22-10-21-17)13-5-2-11(19)3-6-13/h2-10H,1H3,(H,21,22,24)

InChI Key

RFEQWCYGZRNGLW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.